The synthesis of 6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can be achieved through various methods. A common approach involves the condensation reaction between 6-methoxybenzothiazole and propargylamine. This reaction typically requires specific conditions such as:
One-step synthesis methods have been developed that streamline the process, allowing for efficient production with high yields .
The molecular structure of 6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide features a benzothiazole ring system substituted with a methoxy group and an alkyne side chain. The key structural components include:
The compound's InChI (International Chemical Identifier) string is provided as follows: InChI=1S/C11H10N2OS.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H
.
6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can engage in various chemical reactions due to its functional groups. Notable reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and potential for further derivatization .
The physical and chemical properties of 6-methoxy-3-(prop-2-yn-1-y)benzo[d]thiazol -2(3H)-imine hydrobromide include:
Property | Value |
---|---|
Molecular Weight | 299.19 g/mol |
Purity | Typically ≥95% |
Solubility | Soluble in organic solvents like ethanol |
Melting Point | Not explicitly documented |
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
6-methoxy-3-(prop-2-yin -1-y)benzo[d]thiazol -2(3H)-imine hydrobromide has several potential applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications across various fields .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7